

Application Notes and Protocols for PQQ Disodium Salt in Neuroblastoma Cell Lines

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Compound of Interest		
Compound Name:	Pyrroloquinoline quinone disodium salt	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pyrroloquinoline quinone (PQQ) disodium salt in neuroblastoma cell line research. This document includes a summary of effective concentrations, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Quantitative Data Summary

The effects of PQQ disodium salt on neuroblastoma cell lines are dose- and time-dependent. PQQ has been shown to have both neuroprotective and anti-cancer effects, depending on the concentration and cellular context. Below is a summary of reported quantitative data for PQQ's effects on various neuroblastoma cell lines.



Cell Line	PQQ Concentration	Incubation Time	Observed Effect	Reference
SH-SY5Y	1 nM - 100 nM	Not Specified	Neuroprotective against 6- hydroxydopamin e (6-OHDA)- induced cell death.	[1]
SH-SY5Y	0.1 μΜ	1 hour	Pre-treatment showed protection against MnCl2- induced viability loss.	[2]
SH-SY5Y	≥ 30 µM	24 hours	Significant loss of cell viability.	[3]
SK-N-SH	1 nM - 500 nM	72 hours	Increased cell proliferation.	[1]
SK-N-SH	100 nM	10 minutes	Significant protection against H2O2-induced cell death.	[1]
Neuro-2A	30 μM - 360 μM	24 and 48 hours	Significant inhibition of proliferation.	[4]
Neuro-2A	56.21 μΜ	24 hours	IC50 value for cell proliferation inhibition.	[4]
Neuro-2A	30 μM - 300 μM	24 hours	Dose-dependent increase in apoptosis.	[5]



Experimental Protocols

The following are detailed protocols for common experiments used to assess the effects of PQQ disodium salt on neuroblastoma cell lines.

Cell Culture and PQQ Treatment

This protocol outlines the basic steps for culturing SH-SY5Y neuroblastoma cells and treating them with PQQ disodium salt.

Materials:

- SH-SY5Y human neuroblastoma cells (e.g., ATCC® CRL-2266™)
- Growth Medium: 1:1 mixture of ATCC-formulated Eagle's Minimum Essential Medium (MEM) and F12 medium.
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- PQQ disodium salt
- Sterile, nuclease-free water or PBS for dissolving PQQ
- 6-well or 96-well cell culture plates

- Cell Culture:
 - Culture SH-SY5Y cells in the growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Maintain the cells in a humidified incubator at 37°C with 5% CO2.
 - Subculture the cells when they reach 80-90% confluency.
- PQQ Solution Preparation:



- Prepare a stock solution of PQQ disodium salt by dissolving it in sterile, nuclease-free water or PBS.
- Further dilute the stock solution with the complete growth medium to achieve the desired final concentrations for treatment.
- Cell Seeding and Treatment:
 - Seed the SH-SY5Y cells in the appropriate cell culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).
 - Allow the cells to adhere and grow for 24 hours.
 - Replace the medium with fresh medium containing the desired concentrations of PQQ.
 - Incubate the cells for the specified duration of the experiment (e.g., 24, 48, or 72 hours).

Cell Viability (MTT) Assay

This protocol is for determining the effect of PQQ on the viability of neuroblastoma cells using a colorimetric MTT assay.

Materials:

- PQQ-treated neuroblastoma cells in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or solubilization solution
- Microplate reader

- After the PQQ treatment period, add 10 μL of MTT solution to each well.[7]
- Incubate the plate for 4 hours at 37°C in a humidified incubator.[7]



- Carefully remove the medium containing MTT.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals.[7]
- Gently shake the plate to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Apoptosis (Annexin V-FITC/PI) Assay

This protocol details the detection of apoptosis in PQQ-treated neuroblastoma cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

- PQQ-treated neuroblastoma cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
- Flow cytometer

- Harvest the PQQ-treated and control cells. For adherent cells, use a gentle non-enzymatic method for detachment.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
- To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of PI.[8]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
- Add 400 μL of 1X binding buffer to each tube.[8]
- Analyze the samples by flow cytometry within one hour.



- Viable cells: Annexin V-FITC negative and PI negative.
- Early apoptotic cells: Annexin V-FITC positive and PI negative.
- Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis of Signaling Proteins

This protocol is for analyzing the expression and phosphorylation status of proteins in key signaling pathways, such as PI3K/Akt, in PQQ-treated neuroblastoma cells.

Materials:

- PQQ-treated neuroblastoma cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

- Cell Lysis and Protein Quantification:
 - Lyse the PQQ-treated and control cells with RIPA buffer on ice.

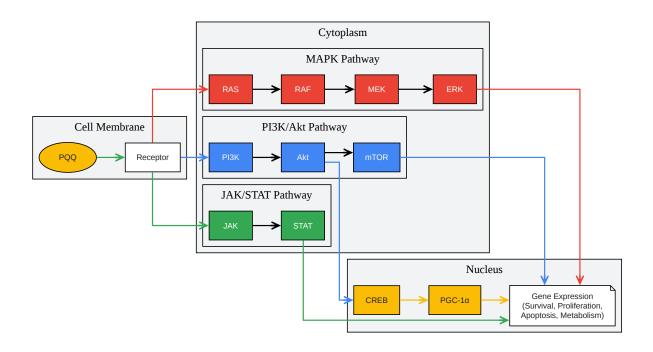


- Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the desired primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Add the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Analyze the band intensities to determine the relative protein expression or phosphorylation levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by PQQ and a typical experimental workflow for studying its effects on neuroblastoma cells.

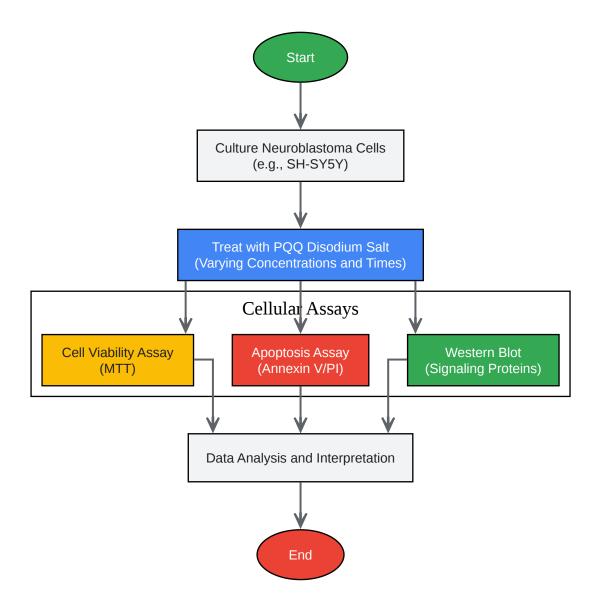




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Caption: PQQ-activated signaling pathways in neuroblastoma cells.

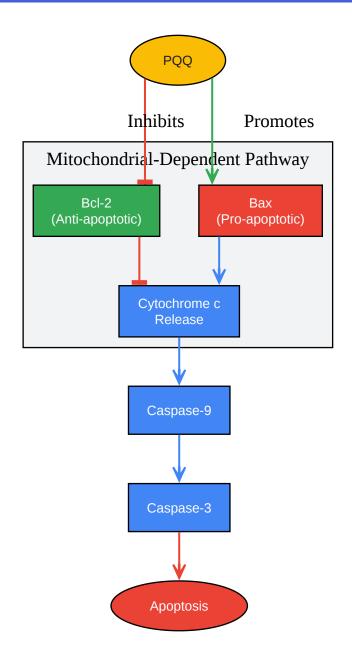




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Caption: Experimental workflow for PQQ studies on neuroblastoma.





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Caption: PQQ's role in the intrinsic apoptosis pathway.

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